molecular formula C10H21NO2 B3279847 Tert-butyl 3-(propylamino)propanoate CAS No. 701300-49-4

Tert-butyl 3-(propylamino)propanoate

Cat. No. B3279847
CAS RN: 701300-49-4
M. Wt: 187.28 g/mol
InChI Key: VQGUHQKNRANHRQ-UHFFFAOYSA-N
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Description

“Tert-butyl 3-(propylamino)propanoate” is a chemical compound, likely an ester given the “propanoate” suffix. Ester compounds are often used in a variety of applications, including as solvents, plasticizers, and even in fragrances .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds such as “tert-Butyl propiolate” have been synthesized . Another compound, “(3-(tert-butylperoxy)propyl)trimethoxysilane”, was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .

Advantages and Limitations for Lab Experiments

One of the main advantages of using Tert-butyl 3-(propylamino)propanoate in lab experiments is its ease of synthesis. Additionally, it is a relatively inexpensive compound, making it accessible to researchers with limited funding. However, one of the limitations of using this compound is that it is not very reactive, which can make it challenging to use in certain reactions.

Future Directions

There are several potential future directions for the use of Tert-butyl 3-(propylamino)propanoate in scientific research. One potential direction is the synthesis of new β-amino acids and peptidomimetics for use in drug discovery. Additionally, this compound could be used in the synthesis of new materials with potential applications in various industries. Finally, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
This compound is a valuable compound in scientific research due to its ease of synthesis and potential applications in the synthesis of various compounds. While there is limited information available on its biochemical and physiological effects, it is known to be a relatively non-toxic compound. Future research could focus on the synthesis of new compounds and materials using this compound, as well as a better understanding of its mechanism of action.

Scientific Research Applications

Tert-butyl 3-(propylamino)propanoate is widely used in scientific research for the synthesis of various compounds. It is commonly used as a precursor for the synthesis of β-amino acids, which have potential applications in the pharmaceutical industry. Additionally, this compound is used in the synthesis of various peptides and peptidomimetics, which have potential applications in drug discovery.

Safety and Hazards

While specific safety and hazard information for “Tert-butyl 3-(propylamino)propanoate” is not available, it’s important to handle all chemicals with care. For example, “tert-Butanol” is considered hazardous and can cause serious eye irritation and respiratory irritation .

properties

IUPAC Name

tert-butyl 3-(propylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-5-7-11-8-6-9(12)13-10(2,3)4/h11H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGUHQKNRANHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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